molecular formula C21H22N2O5 B258394 Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Cat. No. B258394
M. Wt: 382.4 g/mol
InChI Key: HTPACFUSOPMHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a spirooxindole derivative that exhibits interesting biological properties and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, enzymes, and receptors. It has been suggested that the anticancer activity of this compound may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and inhibit bacterial and fungal growth. It has also been reported to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, its limitations include its instability under certain conditions and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in various fields, including medicine, agriculture, and industry. Additionally, the development of derivatives of this compound may lead to the discovery of new and more potent compounds with interesting biological properties.

Synthesis Methods

The synthesis of Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate has been reported through different methods, including one-pot three-component reaction, solvent-free grinding method, and microwave-assisted synthesis. The one-pot three-component reaction involves the condensation of isatins, malononitrile, and dimedone in the presence of a catalytic amount of piperidine. The solvent-free grinding method involves the grinding of isatins, malononitrile, and dimedone in the presence of a catalytic amount of piperidine under ambient conditions. The microwave-assisted synthesis involves the reaction of isatins, malononitrile, and dimedone in the presence of a catalytic amount of piperidine under microwave irradiation.

Scientific Research Applications

Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate has been studied for its potential applications in various fields of scientific research. This compound exhibits anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. It has also been reported to have potential as a cholinesterase inhibitor, which makes it a potential candidate for the treatment of Alzheimer's disease.

properties

Product Name

Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 2//'-amino-7//',7//'-dimethyl-2,5//'-dioxospiro[1H-indole-3,4//'-6,8-dihydrochromene]-3//'-carboxylate

InChI

InChI=1S/C21H22N2O5/c1-4-27-18(25)16-17(22)28-14-10-20(2,3)9-13(24)15(14)21(16)11-7-5-6-8-12(11)23-19(21)26/h5-8H,4,9-10,22H2,1-3H3,(H,23,26)

InChI Key

HTPACFUSOPMHTM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)(C)C)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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